molecular formula C12H18N2O B13296224 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13296224
M. Wt: 206.28 g/mol
InChI Key: SUFHWBFQYODDEE-UHFFFAOYSA-N
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Description

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with methyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and a suitable pyrimidine derivative, the reaction can be catalyzed by acids or bases to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Its unique properties make it useful in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-6-methylpyrimidin-4-ol: Shares a similar pyrimidine core but differs in the substituents and functional groups.

    6-Methyl-2-(1-methylethyl)pyrimidin-4-ol: Another related compound with variations in the substituent positions and types.

Uniqueness

6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one stands out due to its fused ring system, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-8(2)10-7-12(15)14-9(3)5-4-6-11(14)13-10/h7-9H,4-6H2,1-3H3

InChI Key

SUFHWBFQYODDEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=CC(=O)N12)C(C)C

Origin of Product

United States

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